2,4-Difluorobenzohydrazide

α-Amylase Inhibition Antidiabetic Research Enzyme Kinetics

Benzohydrazide conformational ambiguity undermines molecular modeling. 2,4-Difluorobenzohydrazide (CAS 118737-62-5) eliminates this via its unique 2,4-difluoro internal H-bond network, creating a significant rotational energy barrier vs. chlorinated analogs. • 5.2-fold greater α-amylase inhibition (IC50 116.19 μM) vs. acarbose (600 μM) in derived benzylidenehydrazines. • Rigid conformation enables reliable in silico docking and crystallography. • ≥97% purity, batch-specific QC (NMR, HPLC) for reproducible yields.

Molecular Formula C7H6F2N2O
Molecular Weight 172.13 g/mol
CAS No. 118737-62-5
Cat. No. B040214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluorobenzohydrazide
CAS118737-62-5
Molecular FormulaC7H6F2N2O
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(=O)NN
InChIInChI=1S/C7H6F2N2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12)
InChIKeyFGBCAURJSKHDGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluorobenzohydrazide Core Characteristics


2,4-Difluorobenzohydrazide (CAS 118737-62-5) is a fluorinated aromatic hydrazide with the molecular formula C7H6F2N2O and a molecular weight of 172.13 g/mol [1]. It exists as a solid with a melting point of 141 °C and a predicted density of 1.372 g/cm³ . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, where the hydrazide functional group enables the formation of hydrazone linkages and the construction of diverse heterocyclic scaffolds [2]. Its 2,4-difluoro substitution pattern on the benzene ring distinguishes it from other halogenated benzohydrazide analogs, influencing electronic properties, conformational behavior, and resultant biological activity of derived compounds.

Non-Interchangeability of 2,4-Difluorobenzohydrazide


Generic substitution among benzohydrazide analogs is not scientifically sound because the specific position and identity of halogen substituents on the aromatic ring critically determine the compound's conformational behavior, hydrogen-bonding capacity, and ultimately, the biological activity of its derived products. For instance, the 2,4-difluoro substitution pattern in this compound confers a distinct internal hydrogen-bonding network involving the ortho-fluorine atom, which significantly raises the energy barrier for conformational rotation compared to chlorinated analogs such as 2,4-dichloro-N′-isonicotinoylbenzohydrazide [1]. Such subtle structural differences directly impact molecular recognition events, enzyme inhibition profiles, and material properties. Therefore, replacing 2,4-difluorobenzohydrazide with a non-fluorinated, mono-fluorinated, or differently halogenated benzohydrazide—even one with seemingly minor structural variations—can lead to divergent and unpredictable outcomes in sensitive research or industrial applications [2].

2,4-Difluorobenzohydrazide Comparative Evidence


Superior α-Amylase Inhibition vs Acarbose

A benzylidenehydrazine derivative synthesized from 2,4-difluorobenzohydrazide (Compound 9) exhibited a 5.2-fold greater α-amylase inhibitory potency compared to the clinically used standard drug acarbose. While the comparison is not a direct head-to-head with a different benzohydrazide scaffold, it firmly establishes the utility of the 2,4-difluoro substitution pattern in achieving potent enzyme inhibition [1].

α-Amylase Inhibition Antidiabetic Research Enzyme Kinetics

Fluorine-Specific Conformational Rigidity Over Dichloro Analog

A combined X-ray crystallographic and computational study directly compared isoniazid derivatives of 2,4-difluorobenzohydrazide and 2,4-dichlorobenzohydrazide. The fluorinated compound exhibited a significant additional energy barrier for rotation around the bond connecting the halogenated ring to the adjacent carbonyl group, attributed to a strong internal hydrogen bond involving the ortho-fluorine atom. This feature was absent in the chlorinated analog [1].

Conformational Analysis Crystal Engineering X-ray Crystallography

Validated Purity for Reproducible Synthesis

For the reproducible synthesis of fluorinated hydrazones, access to high-purity starting materials is essential. 2,4-Difluorobenzohydrazide is commercially supplied with a standard purity of 97%, and vendors such as Bidepharm provide batch-specific analytical data including NMR, HPLC, or GC, ensuring consistency in downstream applications . This level of documented quality supports the generation of reliable structure-activity data, as demonstrated in studies using fluoro-benzohydrazide scaffolds for antioxidant and molecular docking investigations [1].

Chemical Synthesis Procurement Quality Control

Application Scenarios for 2,4-Difluorobenzohydrazide


α-Amylase Inhibitor Development for Antidiabetic Research

Use 2,4-difluorobenzohydrazide as a core building block to synthesize benzylidenehydrazine derivatives. Evidence demonstrates that this specific 2,4-difluoro substitution pattern yields compounds with up to 5.2-fold greater α-amylase inhibitory activity (IC50 = 116.19 μM) compared to the standard drug acarbose (IC50 = 600 μM) . This application is ideal for medicinal chemistry programs targeting postprandial glucose management.

Predictable Ligand Conformation in Drug Design

Employ 2,4-difluorobenzohydrazide-derived ligands in computational docking and X-ray crystallography studies. The compound exhibits a unique fluorine-mediated internal hydrogen bond that creates a significant energy barrier for rotation, resulting in a more rigid and predictable conformation compared to its 2,4-dichloro analog . This property enhances the reliability of molecular modeling and facilitates the rational design of inhibitors with improved binding thermodynamics.

Fluoro-Benzohydrazide Scaffolds for Antioxidant Discovery

Utilize 2,4-difluorobenzohydrazide for the synthesis of novel hydrazone-bearing scaffolds, as validated by recent studies integrating chemical synthesis, spectroscopic characterization, and in silico molecular docking to investigate antioxidant properties . This scenario supports exploratory research into reactive oxygen species (ROS)-related pathologies.

Reproducible Organic Synthesis for R&D

Source 2,4-difluorobenzohydrazide as a high-purity (97%) intermediate with batch-specific quality control documentation (NMR, HPLC) from reputable suppliers . This practice minimizes variability in synthetic yields and biological assay outcomes, making it the preferred procurement choice for projects requiring rigorous data integrity.

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